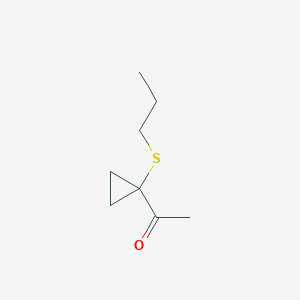
1-Acetyl-1-propylmercapto-cyclopropane
Vue d'ensemble
Description
1-Acetyl-1-propylmercapto-cyclopropane (APMC) is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. APMC has been shown to have a variety of biochemical and physiological effects and has been found to be useful in a range of laboratory experiments.
Applications De Recherche Scientifique
1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of cancer therapy. 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Mécanisme D'action
The mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 1-Acetyl-1-propylmercapto-cyclopropane has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-Acetyl-1-propylmercapto-cyclopropane has a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anti-inflammatory effects. 1-Acetyl-1-propylmercapto-cyclopropane has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Acetyl-1-propylmercapto-cyclopropane in laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been shown to have low toxicity in animal studies. However, one limitation of using 1-Acetyl-1-propylmercapto-cyclopropane is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 1-Acetyl-1-propylmercapto-cyclopropane research. One area of interest is in the development of 1-Acetyl-1-propylmercapto-cyclopropane-based cancer therapies. Researchers are also interested in studying the potential use of 1-Acetyl-1-propylmercapto-cyclopropane in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies on the mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane and its potential side effects. Overall, 1-Acetyl-1-propylmercapto-cyclopropane has shown great promise as a potential therapeutic agent and will continue to be an important area of research in the coming years.
Propriétés
Numéro CAS |
120778-94-1 |
|---|---|
Nom du produit |
1-Acetyl-1-propylmercapto-cyclopropane |
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
1-(1-propylsulfanylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3 |
Clé InChI |
BNEKTRQDOYBDSR-UHFFFAOYSA-N |
SMILES |
CCCSC1(CC1)C(=O)C |
SMILES canonique |
CCCSC1(CC1)C(=O)C |
Synonymes |
Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
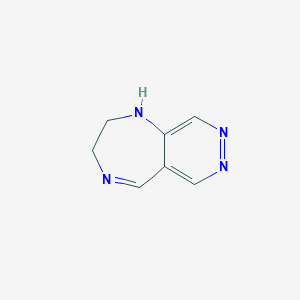
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
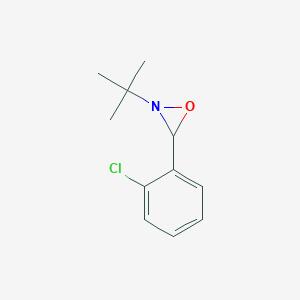
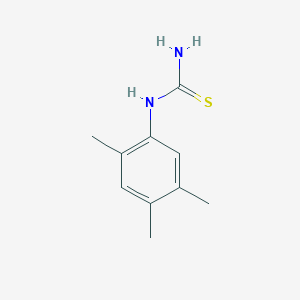
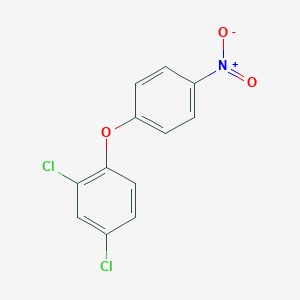
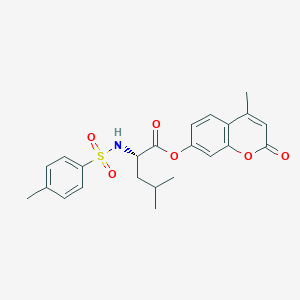
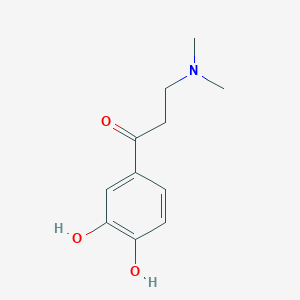

![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
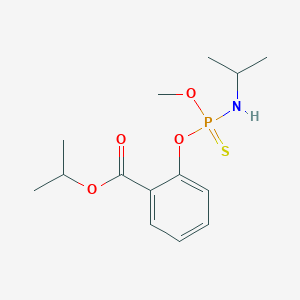
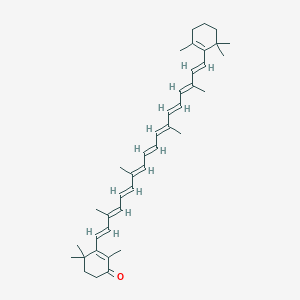
![(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B51692.png)